molecular formula C8H15BrO B13190827 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane

Cat. No.: B13190827
M. Wt: 207.11 g/mol
InChI Key: VRIRLDPXTNZKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane (CAS 1479556-02-9) is a high-value chemical building block for advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C8H15BrO and a molecular weight of 207.11 g/mol, features a cyclopropane ring functionalized with both a bromomethyl group and a 2-ethoxyethyl chain . The reactive bromomethyl moiety makes it an excellent substrate for further functionalization, including nucleophilic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to construct more complex molecular architectures. The presence of the ether-containing side chain can enhance solubility and influence the compound's overall physicochemical properties. As a specialized reagent, it is primarily used in the synthesis of novel organic molecules and in medicinal chemistry for the exploration of new drug candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-(bromomethyl)-1-(2-ethoxyethyl)cyclopropane

InChI

InChI=1S/C8H15BrO/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3

InChI Key

VRIRLDPXTNZKAH-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1(CC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane can be represented as follows:

  • Molecular Formula : C₈H₁₅BrO
  • Molecular Weight : 207.11 g/mol

The compound features a bromomethyl group attached to a cyclopropane ring, which is further substituted with an ethoxyethyl group. This unique structure may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that cyclopropane derivatives exhibit significant anticancer activity. For instance, compounds synthesized via cyclopropanation reactions have shown promising results against various cancer cell lines.

  • Case Study : A derivative synthesized from cyclopropanation exhibited IC₅₀ values against HL-60 human leukemic cells of 75.3 μM, indicating moderate cytotoxicity . Further evaluation against a panel of 56 different cancer cell lines demonstrated that certain cyclopropane derivatives showed superior inhibitory effects on colon cancer and melanoma cells .

Antimicrobial Activity

Cyclopropanes are also recognized for their antimicrobial properties. The bromine atom in 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane may enhance its reactivity and interaction with microbial targets.

  • Research Findings : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The presence of the bromomethyl group is believed to play a crucial role in these interactions by facilitating the formation of reactive intermediates that can disrupt microbial membranes .

The biological activity of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane can be attributed to its ability to form covalent bonds with biological macromolecules, leading to various pharmacological effects.

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death .

Synthesis and Derivatives

The synthesis of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane typically involves the bromination of precursors followed by cyclopropanation reactions. These synthetic routes can be optimized for yield and selectivity.

Synthesis Method Yield (%) Notes
Bromination followed by cyclopropanationVariesDependent on reaction conditions and catalysts used

Future Directions

Further research is needed to explore the full range of biological activities associated with 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane. Potential studies could focus on:

  • Structure-activity relationship (SAR) investigations to optimize potency.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of combination therapies utilizing this compound alongside existing anticancer or antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane with analogous cyclopropane derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Reactivity
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane C₈H₁₅BrO Bromomethyl, 2-ethoxyethyl 231.11 (estimated) Pharmaceutical intermediates; SN2 reactions
(Bromomethyl)cyclopropane C₄H₇Br Bromomethyl 135.00 Building block for alkylation reactions
1,1-Bis(bromomethyl)cyclopropane C₅H₈Br₂ Two bromomethyl groups 235.93 Cross-coupling reactions; polymer precursors
1-(Bromomethyl)-1-methylcyclopropane C₅H₉Br Bromomethyl, methyl 163.03 Synthesis of strained hydrocarbons
1-(Bromomethyl)-1-(trifluoromethyl)cyclopropane C₅H₆BrF₃ Bromomethyl, trifluoromethyl 209.00 Fluorinated drug candidates
1-(Bromomethyl)-1-(methoxymethyl)cyclopropane C₆H₁₁BrO Bromomethyl, methoxymethyl 195.06 Solubility-enhanced intermediates
Key Observations:
  • Substituent Effects :
    • Polarity : The 2-ethoxyethyl group in the target compound increases polarity compared to methyl or trifluoromethyl substituents, enhancing solubility in polar solvents like DMF or acetone .
    • Steric Hindrance : Bulkier substituents (e.g., trifluoromethyl, 2-ethoxyethyl) reduce reaction rates in SN2 mechanisms compared to simpler analogs like (bromomethyl)cyclopropane .
    • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize adjacent carbocations, favoring elimination over substitution in certain conditions .

Stability and Handling

  • Thermal Stability : Cyclopropanes with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower thermal stability due to ring strain amplification. In contrast, ether-containing derivatives (e.g., 2-ethoxyethyl) are more stable but sensitive to strong acids .
  • Storage : Bromomethyl-substituted cyclopropanes are typically stored under inert conditions to prevent hydrolysis or oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.